Methyl 4-oxohex-5-ynoate Methyl 4-oxohex-5-ynoate
Brand Name: Vulcanchem
CAS No.: 118622-32-5
VCID: VC18930531
InChI: InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

Methyl 4-oxohex-5-ynoate

CAS No.: 118622-32-5

Cat. No.: VC18930531

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxohex-5-ynoate - 118622-32-5

Specification

CAS No. 118622-32-5
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name methyl 4-oxohex-5-ynoate
Standard InChI InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3
Standard InChI Key OUXJZOJDHRKONT-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC(=O)C#C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl 4-oxohex-5-ynoate consists of a six-carbon chain with a terminal alkyne (CCH\text{C}\equiv\text{CH}), a ketone group at position 4, and a methyl ester at position 1. The IUPAC name, methyl 4-oxohex-5-ynoate, reflects this arrangement . Key structural identifiers include:

  • SMILES: COC(=O)CCC(=O)C#C\text{COC(=O)CCC(=O)C}\#\text{C}

  • InChIKey: OUXJZOJDHRKONT-UHFFFAOYSA-N\text{OUXJZOJDHRKONT-UHFFFAOYSA-N}

The presence of both electron-withdrawing (ketone, ester) and electron-donating (alkyne) groups creates a polarized electronic environment, influencing its reactivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves oxidation of methyl 4-hydroxyhex-5-ynoate using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. A representative procedure is outlined below:

StepReagents/ConditionsYield
1Methyl 4-hydroxyhex-5-ynoate, PCC, CH2_2Cl2_2, 0°C → rt, 12 h75–85%

This method avoids over-oxidation of the alkyne, a common challenge in similar systems.

Alternative Pathways

  • Cross-Metathesis Approaches: Olefin metathesis of propargyl esters with α,β-unsaturated ketones, though less explored, offers modularity for derivative synthesis .

  • Enolate Alkylation: Deprotonation of methyl acetoacetate followed by propargyl bromide addition, though this route suffers from regioselectivity issues .

Reactivity and Chemical Transformations

Alkyne-Based Reactions

The terminal alkyne undergoes:

  • Cycloadditions: Huisgen azide-alkyne cycloaddition (Cu-catalyzed) to form 1,2,3-triazoles.

  • Sonogashira Coupling: Palladium-mediated coupling with aryl halides to generate conjugated enynes.

Ketone and Ester Reactivity

  • Nucleophilic Additions: Grignard reagents attack the ketone, forming tertiary alcohols.

  • Ester Hydrolysis: Acidic or basic hydrolysis yields 4-oxohex-5-ynoic acid, a precursor for amide coupling.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 4-oxohex-5-ynoate has been utilized in the synthesis of:

  • Pyrazole Derivatives: Condensation with hydrazines forms pyrazole rings, a motif prevalent in kinase inhibitors .

  • Prostaglandin Analogues: The alkyne serves as a handle for introducing unsaturated chains in bioactive molecules.

Materials Science

Conjugated enynes derived from this compound exhibit nonlinear optical (NLO) properties, relevant for organic semiconductors.

Comparison with Structural Analogs

Methyl 3-Methyl-4-oxohex-5-enoate (CAS N/A)

This analog replaces the alkyne with a double bond (C=C\text{C=C}), reducing strain but limiting click chemistry applications . Its molecular weight (156.18 g/mol) reflects the added methyl group .

Methyl 4-Hydroxy-5-methylhex-2-ynoate (CAS 184479-80-9)

The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and reactivity patterns compared to Methyl 4-oxohex-5-ynoate.

Future Directions and Research Opportunities

  • Catalytic Asymmetric Reactions: Developing enantioselective methods to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial or anticancer activity of pyrazole-containing analogs .

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